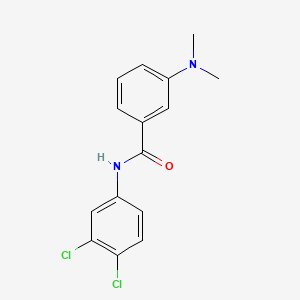
4-(3-thietanyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of structurally similar compounds involves complex chemical reactions. For instance, 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized using a Staudinger reaction, illustrating the intricate processes involved in creating such compounds (Nimbalkar et al., 2018).
Molecular Structure Analysis
- Detailed analysis of the molecular structure of related compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, has been performed using techniques like X-ray diffraction and DFT calculations. These studies provide a comprehensive understanding of the geometric and electronic properties of similar molecules (Demir et al., 2015).
Chemical Reactions and Properties
- Research on related benzamide derivatives reveals various chemical reactions and properties. For example, the photochemical reaction of certain ketones with benzophenone highlights the reactivity of such molecules, which could be relevant to 4-(3-thietanyloxy)benzamide (Tokumitsu & Hayashi, 1980).
Physical Properties Analysis
- The physical properties of similar compounds, like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been studied using various spectroscopic methods. These analyses provide insights into the physical characteristics that might be expected in 4-(3-thietanyloxy)benzamide (Demir et al., 2016).
Chemical Properties Analysis
- The chemical properties of structurally related molecules, such as their electronic properties and chemical reactivity, have been extensively studied. For instance, the molecular electrostatic potential and chemical reactivity of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were investigated, which can offer parallels for understanding 4-(3-thietanyloxy)benzamide (Demir et al., 2015).
Scientific Research Applications
Hydroxamic Acids in Plant Defense
Hydroxamic acids, including compounds like 4-(3-thietanyloxy)benzamide, have been extensively studied for their role in plant defense mechanisms. These compounds are pivotal in the resistance of cereal crops against pests and diseases. They function not only in defending against insects, fungi, and bacteria but also in the detoxification of herbicides and contributing to allelopathic effects. The extensive research suggests a promising avenue for the more intensive exploitation of hydroxamic acids in enhancing the pest and disease resistance of cereal crops (Niemeyer, 1988).
Anti-Tubercular Compounds
Research into the synthesis of benzamide derivatives, including those similar to 4-(3-thietanyloxy)benzamide, has led to the development of novel compounds with potent anti-tubercular activity. A series of derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis, with some compounds demonstrating an IC50 value of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against human cancer cell lines, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Novel Enaminones and Thiazolidinones Synthesis
The synthesis and application of 4-thiazolidinones, closely related to 4-(3-thietanyloxy)benzamide, have been explored for their potential in creating novel enaminones, azolopyrimidines, and thiazolidinones. These compounds have been synthesized through nucleophilic addition reactions and have shown significant promise in various biological activities. The research highlights the chemical versatility and potential application of these compounds in pharmaceuticals and organic materials (Behbehani & Ibrahim, 2012).
Antioxidant and UV Stabilizers
The role of benzamide derivatives, similar to 4-(3-thietanyloxy)benzamide, as antioxidants and UV stabilizers in polymers has been documented. These compounds have been shown to significantly improve the heat and light stability of polymers, such as ABS. The research underscores the importance of chemical and physical properties of these additives in enhancing the durability and longevity of polymer-based materials (Fernando & Scott, 1980).
Mechanism of Action
The mechanism of action of benzamides can vary depending on their specific structure and the biological system they interact with. For example, trimethobenzamide, a type of benzamide, is an antagonist of the D2 receptor and is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .
Safety and Hazards
Future Directions
Research on benzamides is ongoing, and new synthetic methods and applications are being explored. For example, novel benzamide compounds that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
properties
IUPAC Name |
4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-14-6-9/h1-4,9H,5-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLJFXZQTIPLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thietan-3-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)


![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)
![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)
![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)